molecular formula C21H20N2O B5822118 3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B5822118
M. Wt: 316.4 g/mol
InChI Key: DFMDVUBMCHKORX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with two methyl groups at the 3 and 5 positions, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with 4-(pyridin-4-ylmethyl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 3,5-dimethylbenzoic acid derivatives.

    Reduction: 3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[4-(pyridin-3-ylmethyl)phenyl]benzamide
  • 3,5-dimethyl-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide
  • 3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine

Uniqueness

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its binding affinity and specificity for certain biological targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-11-16(2)13-19(12-15)21(24)23-20-5-3-17(4-6-20)14-18-7-9-22-10-8-18/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDVUBMCHKORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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